5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenoxy group, and an isoxazolecarboxamide moiety
Preparation Methods
The synthesis of 5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the methylbenzyl group. The nitrophenoxy group is then added, and the final step involves the formation of the isoxazolecarboxamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl halides. Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrazoles.
Scientific Research Applications
5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
When compared to similar compounds, 5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but differ in the substituents attached to it.
Isoxazolecarboxamide derivatives: These compounds have the isoxazolecarboxamide moiety but may lack the pyrazole ring or the nitrophenoxy group. The uniqueness of 5-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N5O5 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
5-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H21N5O5/c1-15-5-3-4-6-17(15)13-27-12-11-21(25-27)24-23(29)22-20(16(2)33-26-22)14-32-19-9-7-18(8-10-19)28(30)31/h3-12H,13-14H2,1-2H3,(H,24,25,29) |
InChI Key |
SAGOEOJCRDGGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=NOC(=C3COC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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